Ammeline-13C3 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

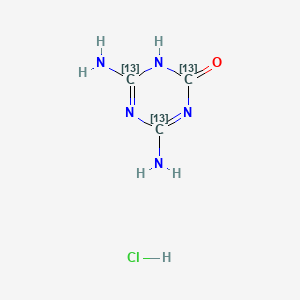

Ammeline-13C3 Hydrochloride is a labeled compound of Melamine, containing the isotope Carbon-13. Its chemical formula is C3H6ClN5O, and it is often used in scientific research due to its unique isotopic labeling properties . This compound appears as a colorless crystal or crystalline powder, soluble in water and acidic solutions, but insoluble in organic solvents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ammeline-13C3 Hydrochloride can be synthesized through the hydrolysis of Melamine in the presence of a strong acid or base . The reaction involves the incorporation of Carbon-13 isotopes into the Melamine structure, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound typically involves the use of isotopically labeled starting materials and controlled reaction conditions to ensure high purity and yield. The process may include steps such as crystallization, filtration, and drying to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Ammeline-13C3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form ammelide and cyanuric acid.

Reduction: Reduction reactions can convert it back to Melamine.

Substitution: It can participate in substitution reactions where functional groups are replaced by other atoms or groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Conditions vary depending on the substituent, but typically involve catalysts and specific solvents.

Major Products Formed:

Oxidation: Ammelide, cyanuric acid.

Reduction: Melamine.

Substitution: Various substituted triazine derivatives.

Aplicaciones Científicas De Investigación

Ammeline-13C3 Hydrochloride is widely used in scientific research due to its isotopic labeling properties. Applications include:

Chemistry: Used as a tracer in reaction mechanisms and pathways.

Biology: Helps in studying metabolic pathways and enzyme activities.

Medicine: Utilized in drug metabolism studies to trace the fate of pharmaceuticals.

Industry: Employed in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of Ammeline-13C3 Hydrochloride involves its incorporation into chemical reactions as a labeled compound. The Carbon-13 isotope allows researchers to trace the movement and transformation of the compound through various pathways. This helps in understanding reaction mechanisms, metabolic processes, and the behavior of molecules in different environments .

Comparación Con Compuestos Similares

- Ammelide-13C3

- Melamine-13C3

- Cyanuric Acid-13C3

Comparison: Ammeline-13C3 Hydrochloride is unique due to its specific isotopic labeling and the presence of the hydrochloride group. This makes it particularly useful in studies requiring precise tracking of carbon atoms. Compared to Ammelide-13C3 and Melamine-13C3, this compound offers distinct advantages in terms of solubility and reactivity in certain conditions .

Actividad Biológica

Ammeline-13C3 Hydrochloride is a stable isotope-labeled derivative of ammeline, which itself is a compound derived from melamine. This article explores the biological activity of this compound, detailing its properties, applications, and research findings.

- Chemical Formula : C₃H₃N₅·3HCl

- Molar Mass : 194.54 g/mol

- Appearance : White or off-white crystalline powder

- Solubility : Highly soluble in water and ethanol; insoluble in organic solvents like chloroform and benzene.

The incorporation of three carbon-13 isotopes in Ammeline-13C3 enhances its detectability, particularly in mass spectrometry applications, making it a valuable tool in analytical chemistry.

Biological Activity Overview

Current research indicates that this compound exhibits no known biological activities or toxicity towards living organisms. It is classified as a non-hazardous substance, which allows for its safe use in various scientific experiments without special handling precautions .

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds within the triazine family:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Melamine | 1,3,5-Triazine | Widely used in plastics; no stable isotope labeling |

| Ammelide | 1,3,5-Triazine | Metabolite of melamine; less commonly studied |

| Cyanuric Acid | 1,3,5-Triazine | Used as a chlorine stabilizer; potential health risks |

This compound stands out due to its stable carbon isotope labeling, enhancing its application as a reliable internal standard in analytical chemistry .

Analytical Applications

This compound is primarily utilized in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). A study developed an isotope dilution method for analyzing triazine compounds including melamine and its derivatives. The method demonstrated high sensitivity and reliability for detecting these compounds in food samples .

Detection Limits

The following table summarizes the method detection limits for various triazine compounds analyzed alongside Ammeline-13C3:

| Compound | Method Detection Limit (mg/kg) | Detection Rate (%) |

|---|---|---|

| Cyanuric Acid (CYA) | 0.01 | 96.7 |

| Ammelide (AMD) | 0.0008 | 93.5 |

| Ammeline (AMN) | 0.003 | 54.3 |

| Melamine (MEL) | 0.008 | 98.9 |

These results indicate that while this compound itself does not exhibit biological activity, it serves as an effective internal standard for quantifying other biologically relevant compounds .

Case Studies

Despite the lack of direct biological activity associated with this compound, it has been crucial in studies assessing the risks posed by other triazines. For instance, research into the contamination of infant formula with melamine and its derivatives highlighted the importance of using stable isotope-labeled standards to ensure accurate quantification and risk assessment .

Propiedades

IUPAC Name |

4,6-diamino-(2,4,6-13C3)1H-1,3,5-triazin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5O.ClH/c4-1-6-2(5)8-3(9)7-1;/h(H5,4,5,6,7,8,9);1H/i1+1,2+1,3+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUOOKNKMSVRLN-HCULJTSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=O)N1)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C]1(=N[13C](=N[13C](=O)N1)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.